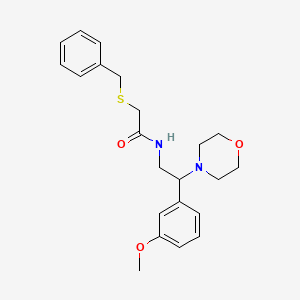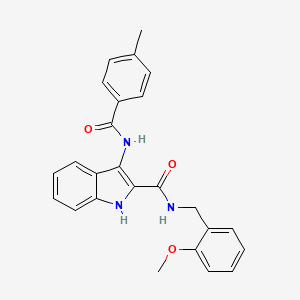![molecular formula C14H11N5OS B2525626 benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797142-46-1](/img/structure/B2525626.png)
benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis and Structure Analysis
The synthesis of benzimidazo[1,2-c][1,2,3]thiadiazoles involves the reaction of (1-Amino-1H-benzimidazol-2-yl)methanol with thionyl chloride to afford 3-chlorobenzimidazo[1,2-c][1,2,3]thiadiazole, which can further react with various nucleophiles to yield different products. The solvent's nature significantly influences the reaction outcome. The structures of the synthesized compounds, including di(benzimidazo[1,2-c][1,2,3]thiadiazol-3-yl)sulfide, were confirmed using single-crystal X-ray analysis, demonstrating the successful formation of this novel ring system .
Chemical Reactions Analysis
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new anti-mycobacterial chemotype. A series of structurally diverse benzo[d]thiazole-2-carboxamides were synthesized and subjected to in vitro testing against Mycobacterium tuberculosis. The compounds with a 5-trifluoromethyl group showed promising anti-mycobacterial potential with low cytotoxicity, indicating the importance of functional group modification in enhancing biological activity. A CoMFA model was used to establish a quantitative structure-activity relationship, showing a high correlation between predicted and actual activities .
Molecular Structure Analysis
A novel heterocyclic compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was synthesized and characterized using various spectroscopic methods and single-crystal X-ray diffraction. The molecular geometry was optimized using density functional theory (DFT), and the experimental data were in excellent agreement with the calculated values. Additionally, the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties of the molecule were investigated, providing insights into the electronic characteristics of the compound .
Physical and Chemical Properties Analysis
The antimicrobial and antioxidant activities of a series of new heterocyclic compounds, including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related derivatives, were evaluated. The compounds displayed high activity against various bacterial strains and Candida albicans. The quantitative structure-activity relationships indicated a strong correlation between molecular descriptors and antioxidant activity. Molecular docking studies of the most active antibacterial compound against the dihydropteroate synthase enzyme showed comparable scores to the reference antibiotic, suggesting potential mechanisms of action .
Case Studies and Applications
The research on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as anti-mycobacterial agents is particularly relevant as a case study. Seventeen compounds from the synthesized series exhibited anti-mycobacterial potential, with six compounds showing low cytotoxicity and a promising therapeutic index. These findings highlight the potential of these compounds as new treatments for tuberculosis, a significant global health concern .
In another case, the synthesis of compounds containing a benzofuran moiety, such as 2,3-dihydro-1,3,4-thiadiazole and triazolino[4,3-a]pyrimidine, demonstrated high inhibitory growth against both gram-positive and gram-negative bacteria. This research provides a foundation for developing new antimicrobial agents with a benzofuran core structure .
Scientific Research Applications
Molecular Aggregation and Spectroscopic Studies
Research on derivatives like 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol demonstrates the solvent effects on molecular aggregation, which is crucial for understanding the photophysical properties of such compounds. Spectroscopic studies reveal that solvent type significantly influences fluorescence emission spectra, indicating potential applications in fluorescence-based sensors and organic electronics (Matwijczuk et al., 2016).
Heterocyclic System Synthesis with Anti-HIV Activity
The synthesis of benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines, a new heterocyclic system, highlights the potential for developing novel therapeutic agents. A specific derivative exhibited anti-HIV activity, suggesting these structures may serve as a basis for designing drugs targeting various diseases (Brukštus et al., 2000).
Organic Semiconductors
The implementation of benzo[d][1,2,3]thiadiazole (isoBT) derivatives in semiconducting polymers for optoelectronic applications demonstrates their versatility. Such materials can be used in solar cells, transistors, and photodetectors, highlighting the potential of thiadiazole derivatives in advanced material science (Chen et al., 2016).
Antitumor and Antioxidant Agents
The synthesis of new fused and binary 1,3,4‐thiadiazoles as potential antitumor and antioxidant agents underscores the therapeutic applications of thiadiazole derivatives. Such compounds show promise in cancer treatment, emphasizing the importance of exploring benzo[c][1,2,5]thiadiazol-5-yl derivatives for similar applications (Hamama et al., 2013).
Antimicrobial Agents
Thiadiazolopyrimidine derivatives have been evaluated for their antimicrobial activity, demonstrating significant potential against various microbial strains. This suggests that benzo[c][1,2,5]thiadiazol-5-yl derivatives could be explored for developing new antimicrobial agents, contributing to the fight against resistant microbial infections (Maddila et al., 2016).
Mechanism of Action
Pyrido[2,3-d]pyrimidines
are one of the most important classes of fused heterocyclic systems due to their wide range of biological activity. Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities . For example, the compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c20-14(9-1-2-12-13(5-9)18-21-17-12)19-4-3-11-10(7-19)6-15-8-16-11/h1-2,5-6,8H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBTYYIFRVKDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2525543.png)
![4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2525545.png)
![1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride](/img/structure/B2525546.png)
![Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2525548.png)
![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525549.png)
![N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine](/img/structure/B2525552.png)





![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-ynamide](/img/structure/B2525564.png)

